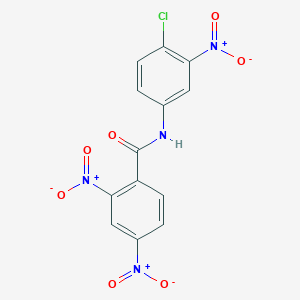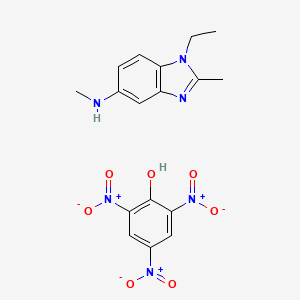
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide, commonly known as 'NBD-Cl', is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used to study protein structure, function, and interactions. NBD-Cl is a yellow crystalline powder that is soluble in organic solvents and water.
作用机制
NBD-Cl is a fluorescent probe that works by covalently binding to proteins and peptides. The covalent binding occurs between the amine group of lysine residues and the carbonyl group of NBD-Cl. This binding results in the formation of a stable fluorescent adduct. The fluorescence of NBD-Cl is sensitive to changes in its environment, such as changes in pH, temperature, and polarity. This sensitivity makes NBD-Cl an excellent tool for studying protein structure, function, and interactions.
Biochemical and Physiological Effects
NBD-Cl is a relatively safe compound that does not have any known significant biochemical or physiological effects. It has been shown to be non-toxic to cells and animals at concentrations used in scientific research. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it.
实验室实验的优点和局限性
The advantages of using NBD-Cl in scientific research include its high sensitivity, specificity, and versatility. It is a relatively easy compound to synthesize and purify, making it accessible to researchers. NBD-Cl is also compatible with a wide range of biological samples, including cells, tissues, and proteins.
The limitations of using NBD-Cl in scientific research include its sensitivity to light and temperature. NBD-Cl is a photo-labile compound that can be easily degraded by exposure to light. It is also sensitive to temperature, and its fluorescence can be affected by changes in temperature. Therefore, it is crucial to store NBD-Cl in a dark and cool place to maintain its stability.
未来方向
The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound. Some of the future directions for NBD-Cl research include the development of new labeling strategies, the use of NBD-Cl in live-cell imaging, and the incorporation of NBD-Cl into biosensors. Additionally, the use of NBD-Cl in drug discovery and development is an area of active research. The development of new NBD-Cl derivatives with improved properties is also an area of future research.
Conclusion
In conclusion, NBD-Cl is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It is widely used to study protein structure, function, and interactions. The synthesis of NBD-Cl is relatively easy, and it is compatible with a wide range of biological samples. However, it is essential to use NBD-Cl with caution and follow proper safety protocols when handling it. The future directions for NBD-Cl research are vast and include the development of new applications and modifications to the compound.
合成方法
The synthesis of NBD-Cl involves the reaction between 4-chloro-3-nitroaniline and 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. The purity of NBD-Cl is crucial for its usage in scientific research.
科学研究应用
NBD-Cl is widely used in scientific research as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins and peptides, which allows for the visualization and quantification of protein-protein interactions. NBD-Cl is also used to study the conformational changes of proteins and peptides in response to changes in their environment. It has been used in a variety of research fields, including biochemistry, molecular biology, and biophysics.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O7/c14-10-4-1-7(5-12(10)18(24)25)15-13(19)9-3-2-8(16(20)21)6-11(9)17(22)23/h1-6H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOACQJQNTRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dinitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)